Antimycobacterial Potency of Antimycobacterial agent-4 Relative to First‑Line Antitubercular Agents
Antimycobacterial agent‑4 exhibits an MIC₉₉ of 5 μM against M. tuberculosis H37Rv, which is approximately 11‑fold less potent than isoniazid (INH) tested under comparable broth microdilution conditions . INH typically demonstrates an MIC₉₀ of 0.2–0.5 μM against the same wild‑type H37Rv strain [1]. While Antimycobacterial agent‑4 is not intended to compete with INH on potency, its moderate activity and distinct chemical scaffold make it a valuable comparator for evaluating novel 2‑aminothiazole analogs and for probing structure–activity relationships that diverge from the mycolic acid synthesis inhibition mechanism of INH.
| Evidence Dimension | MIC₉₉ (μM) |
|---|---|
| Target Compound Data | 5 μM |
| Comparator Or Baseline | Isoniazid (0.2–0.5 μM) |
| Quantified Difference | ~11‑fold higher MIC (lower potency) |
| Conditions | M. tuberculosis H37Rv, broth microdilution assay |
Why This Matters
This quantitative potency gap clarifies that Antimycobacterial agent‑4 serves as a moderate‑potency scaffold reference rather than a direct competitor to frontline drugs, guiding procurement for SAR exploration and resistance studies.
- [1] Validation of Novel Mycobacterium tuberculosis Isoniazid Resistance Mutations. J Clin Microbiol. 2020;58(5):e02092‑19. View Source
